2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Overview
Description
2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom, a methylpyridine group, and a carbamothioyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 6-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of oxidized derivatives with altered oxidation states.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of amine and thiol derivatives.
Scientific Research Applications
2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- N-benzoyl-N’-(6-methyl-2-pyridinyl)thiourea
- 2-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-iodo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNIDNJGXIWHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.